molecular formula C24H17ClF2N6O4S B2384349 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 389070-88-6

2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2384349
CAS No.: 389070-88-6
M. Wt: 558.94
InChI Key: GAYFPGUWNUYDNA-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a 1,2,4-triazole core. Key structural elements include:

  • Benzamide backbone: Substituted with 2-chloro and 6-fluoro groups, enhancing electronic and steric properties .
  • 1,2,4-Triazole ring: Functionalized at the 4-position with a 4-nitrophenyl group (electron-withdrawing) and at the 5-position with a sulfanyl-linked carbamoylmethyl moiety. The latter connects to a 2-fluorophenyl carbamoyl group, introducing hydrophobic and hydrogen-bonding capabilities .
  • Sulfanyl bridge: Links the triazole to the carbamoyl methyl group, influencing conformational flexibility and redox stability .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N6O4S/c25-16-4-3-6-18(27)22(16)23(35)28-12-20-30-31-24(32(20)14-8-10-15(11-9-14)33(36)37)38-13-21(34)29-19-7-2-1-5-17(19)26/h1-11H,12-13H2,(H,28,35)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYFPGUWNUYDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)C4=C(C=CC=C4Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar in structure to 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibit significant antimicrobial properties. The presence of a triazole ring is known to enhance the activity against various bacterial strains and fungi. For instance, triazole derivatives have been successfully employed as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungal cells .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have been tested for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of nitrophenyl groups has been associated with enhanced cytotoxicity against certain cancer types .

Synthesis and Evaluation

A study published in Medicinal Chemistry highlighted the synthesis of related triazole compounds and their evaluation for anticancer activity. The research demonstrated that modifications to the phenyl groups significantly influenced the biological activity, indicating that the specific configuration of substituents on the triazole ring is crucial for enhancing efficacy .

Pharmacological Studies

In another investigation, researchers assessed the pharmacological profile of structurally related compounds in animal models. The study found that certain derivatives exhibited promising results in reducing tumor size and improving survival rates compared to control groups . This emphasizes the potential of this compound as a candidate for further development.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity by forming stable complexes. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound ID/Name Triazole Substituents Benzamide/Other Substituents Key Functional Differences Potential Applications
Target Compound 4-nitrophenyl, carbamoylmethylsulfanyl 2-chloro-6-fluorobenzamide Nitro group enhances electron-withdrawing effects Pesticide (inferred)
[7–9] () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl N/A Sulfonyl vs. nitro; difluorophenyl vs. fluorophenyl Not reported
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) () N/A 2,6-difluorobenzamide + urea linkage Urea instead of triazole Insect chitin inhibitor
N-{5-({(1,3-benzothiazol-2-yl)carbamoylmethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylmethyl}benzamide () 4-fluorophenyl, benzothiazole-carbamoylmethylsulfanyl Benzamide Benzothiazole vs. fluorophenyl Antimicrobial (speculative)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () 4-methylphenyl, 4-chlorophenyl 3,4-difluorophenylacetamide Methyl/chloro vs. nitro; acetamide vs. benzamide Not reported

Thermochemical and Stability Considerations

  • Nitro groups typically reduce thermal stability compared to sulfonyl or methyl groups (cf. ’s compounds [7–9]) .
  • Fluorine substituents mitigate oxidative degradation, enhancing shelf life .

Biological Activity

2-Chloro-6-fluoro-N-{[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known for their diverse biological activities. The structural formula can be broken down into key functional groups that contribute to its pharmacological properties:

  • Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and influence receptor binding.
  • Triazole Ring : Known for its role in antifungal and anticancer activities.
  • Carbamoyl Group : Often associated with increased bioactivity and solubility.

Structural Formula

The molecular structure can be represented as follows:

C19H18ClFN5O3S\text{C}_{19}\text{H}_{18}\text{ClF}\text{N}_5\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole moiety has been shown to inhibit certain enzymes involved in cell proliferation.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance, compounds with triazole rings have demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

Study 1: Anticancer Efficacy

A study investigated the effects of a structurally similar compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, suggesting potential for therapeutic application in oncology .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related triazole compounds against Staphylococcus aureus. The results demonstrated that these compounds inhibited bacterial growth effectively, indicating their potential as novel antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMechanismReference
Compound AAnticancerMCF-7 (Breast Cancer)Caspase activation
Compound BAntimicrobialStaphylococcus aureusCell wall synthesis inhibition
Compound CAntifungalCandida albicansErgosterol synthesis inhibition

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions to assemble the triazole core, sulfanyl linkage, and substituted benzamide groups. Critical steps include:

  • Triazole Ring Formation : Cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF, with temperature control (80–100°C) to optimize yield .
  • Sulfanyl Group Introduction : Thiol-alkylation using mercaptoacetamide derivatives, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Benzamide Coupling : Amide bond formation via EDC/HOBt-mediated coupling, monitored by TLC or HPLC .

Q. Key Reaction Conditions :

StepSolventTemperatureCatalyst/ReagentsYield Range
Triazole formationEthanol80°CNaN₃, HCl45–60%
Sulfanyl additionDMFRTK₂CO₃70–85%
Amide couplingDCM0–5°CEDC, HOBt50–75%

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, nitro groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 524.0095 for C₂₆H₂₃ClFN₅O₂S) .
  • X-ray Diffraction (XRD) : Resolves crystal structure, including triazole ring planarity and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s bioactivity against specific targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity to enzymes (e.g., kinase inhibitors). Substituent effects (e.g., nitro group orientation) are critical for target engagement .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with antimicrobial IC₅₀ values. For example, fluorophenyl groups enhance membrane permeability in Gram-negative bacteria .

Q. What experimental strategies resolve contradictions in activity data across structurally similar analogs?

  • Comparative SAR Table :
Substituent (R)LogPIC₅₀ (μM)TargetReference
4-Nitrophenyl3.20.45Kinase A
4-Methylphenyl2.81.20Kinase A
3-Trifluoromethyl3.50.12Kinase B
  • Hypothesis Testing : The nitro group’s electron-withdrawing effect may enhance π-stacking in Kinase A’s hydrophobic pocket, explaining higher potency vs. methyl analogs .

Q. How can reaction yields be improved during triazole ring formation?

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., ethanol/water mixtures), temperature, and catalyst loading. Response surface modeling identifies optimal conditions (e.g., 90°C, 12 h, 1:1 EtOH/H₂O) .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by precise residence time control .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Degradation Pathways : LC-MS/MS identifies hydrolysis of the sulfanyl group at pH < 3, forming disulfide byproducts. Stabilization strategies include lyophilization or buffered formulations (pH 5–7) .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous solvents and freshly distilled amines to minimize variability .
  • Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (Gaussian 16) to confirm assignments .

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